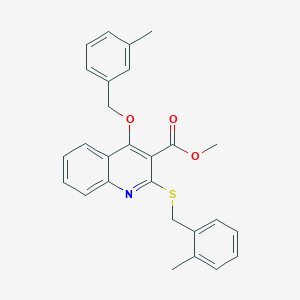
Methyl 4-((3-methylbenzyl)oxy)-2-((2-methylbenzyl)thio)quinoline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "Methyl 4-((3-methylbenzyl)oxy)-2-((2-methylbenzyl)thio)quinoline-3-carboxylate" is a quinoline derivative, which is a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Quinoline derivatives have been extensively studied due to their potential therapeutic properties, including antibacterial, antifungal, antimalarial, and anticancer activities. The structural features of quinoline derivatives, such as the presence of substituents on the quinoline nucleus, are crucial for their biological activity and are often modified to enhance their pharmacological properties.
Synthesis Analysis
The synthesis of quinoline derivatives typically involves the formation of the quinoline ring through various cyclization reactions. For instance, the synthesis of ethyl 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylate, a compound with antiallergy activity, was achieved by structural modification of 3,4-dihydro-4-oxoquinazoline-2-carboxylic acid . Similarly, ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates were synthesized through cyclization of 3-(arylidene-amino)-benzo[de]anthracen-7-ones with 3-oxo-butyric acid ethyl ester . These methods could potentially be adapted for the synthesis of the compound , considering the similarities in the quinoline core structure.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by the presence of a quinoline nucleus, which can be substituted at various positions to yield a wide range of compounds with different properties. The crystal structure of a related compound, 1-methyl-3-[(3-methylthio-4-quinolyl)thio]-1,4-dihydro-4-oxo-quinoline, revealed a skew conformation with "cis" orientation of ortho-substituents, which is influenced by attractive interactions between substituents . This information can provide insights into the conformational preferences of the compound and its potential intermolecular interactions.
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions, which are essential for their functionalization and application in different fields. For example, the reagent 3-(4-carboxybenzoyl)-2-quinolinecarboxaldehyde was designed for the ultrasensitive determination of primary amines, demonstrating the reactivity of quinoline derivatives with amines to form highly fluorescent isoindole derivatives . This reactivity could be relevant for the compound if it is intended to be used in analytical applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. For instance, the introduction of ester groups has been shown to favor oral activity in antiallergy agents, as seen with ethyl 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylate . The presence of substituents such as methylthio groups can also affect the molecule's conformation and, consequently, its physical properties, as observed in the crystal structure analysis of a related compound . These properties are critical for the pharmacokinetics and pharmacodynamics of the compounds and must be carefully considered in their development.
科学的研究の応用
Synthetic Chemistry and Crystallography
Research has focused on the synthesis and structural analysis of quinoline derivatives. For example, Kovalenko et al. (2020) explored the methylation of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, detailing the regioselectivity of consecutive alkylation reactions to design combinatorial libraries. This study, through quantum chemical calculations and molecular docking, suggests these compounds as potent inhibitors of Hepatitis B Virus replication, confirmed by experimental in vitro studies (Kovalenko et al., 2020).
Molecular Docking and Biological Activity
The synthetic pathways often lead to the creation of compounds with significant biological activities. Deady et al. (2003) synthesized carboxamide derivatives of benzo[b][1,6]naphthyridines showing potent cytotoxicity against various cancer cell lines, underscoring the potential of quinoline derivatives in cancer therapy (Deady et al., 2003).
Optical Properties
Bogza et al. (2018) reported on the synthesis and optical properties of 2-functionally substituted 4,5-dihydrothieno[3,2-c]quinolines, highlighting moderate to high fluorescence quantum yields. This study established structure-optical properties relationships, suggesting applications as invisible ink dyes (Bogza et al., 2018).
Mechanistic Insights
Research by Gao et al. (2011) into the synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives via a one-pot reaction offers insights into the mechanistic aspects of quinoline derivatization, revealing pathways for generating structurally novel compounds (Gao et al., 2011).
特性
IUPAC Name |
methyl 4-[(3-methylphenyl)methoxy]-2-[(2-methylphenyl)methylsulfanyl]quinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO3S/c1-18-9-8-11-20(15-18)16-31-25-22-13-6-7-14-23(22)28-26(24(25)27(29)30-3)32-17-21-12-5-4-10-19(21)2/h4-15H,16-17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRZHDTWBUSCIMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=C(C(=NC3=CC=CC=C32)SCC4=CC=CC=C4C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-((3-methylbenzyl)oxy)-2-((2-methylbenzyl)thio)quinoline-3-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-bromo-6-chloro-N-[1-(furan-3-carbonyl)piperidin-4-yl]pyridine-3-sulfonamide](/img/structure/B2521034.png)
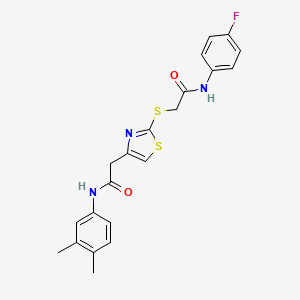
![2-[(Difluoromethyl)thio]aniline hydrochloride](/img/structure/B2521037.png)
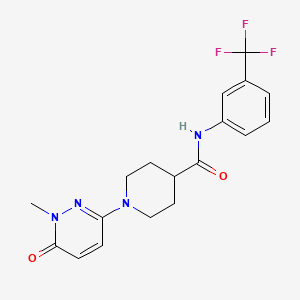
![2-(benzo[d]isoxazol-3-yl)-N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)acetamide](/img/structure/B2521046.png)
![5-bromo-N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2521047.png)
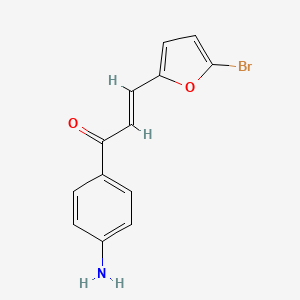
![[3-(Dimethylamino)phenyl]-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]methanone](/img/structure/B2521049.png)
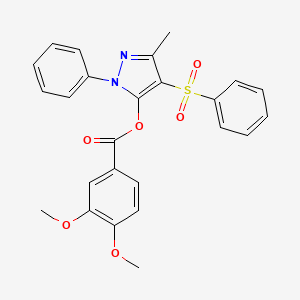
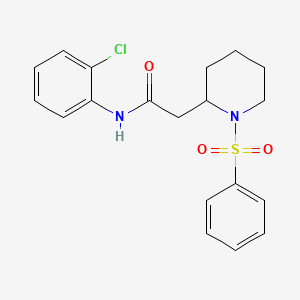
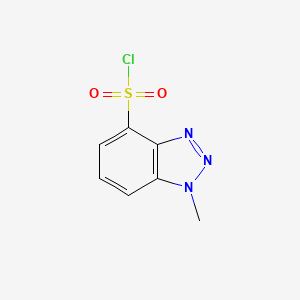
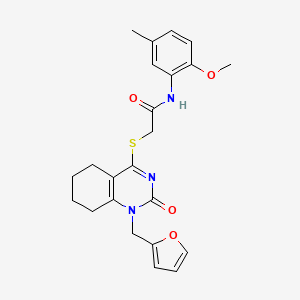
![2-[4-(1H-imidazol-1-yl)phenyl]-2-(4-isopropyl-3-methylanilino)acetonitrile](/img/structure/B2521056.png)
![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl pivalate](/img/structure/B2521057.png)